molecular formula C19H31NO3 B5061380 (8-methyl-7-nonen-1-yl)(3,4,5-trimethoxyphenyl)amine

(8-methyl-7-nonen-1-yl)(3,4,5-trimethoxyphenyl)amine

Cat. No. B5061380
M. Wt: 321.5 g/mol
InChI Key: AIZSJIIXRXUEPE-UHFFFAOYSA-N
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Description

The compound “(8-methyl-7-nonen-1-yl)(3,4,5-trimethoxyphenyl)amine” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds containing the TMP group can be complex and varied. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N- (prop-2-yn-1-yl)-3- (3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The TMP group, the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The structure of the TMP group plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop .


Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mechanism of Action

The mechanism of action of TMP-based compounds is complex and can involve multiple pathways. For instance, TMP-based compounds have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Future Directions

The TMP group has shown promise in a wide range of biomedical applications due to its diverse bioactivity effects . Future research could focus on further exploring the potential of TMP-based compounds in various therapeutic areas, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic treatments .

properties

IUPAC Name

3,4,5-trimethoxy-N-(8-methylnon-7-enyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-15(2)11-9-7-6-8-10-12-20-16-13-17(21-3)19(23-5)18(14-16)22-4/h11,13-14,20H,6-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZSJIIXRXUEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCCCNC1=CC(=C(C(=C1)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-7-nonen-1-yl)(3,4,5-trimethoxyphenyl)amine

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